6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a seven-membered heterocyclic compound containing a bromine atom at the 6th position. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenols or aminothiophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane under mild conditions (20°C, 3 hours) in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted azepines, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways that lead to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the bromine atom at the 6th position.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a carbonyl group at the 2nd position.
Uniqueness
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYHDDXMHIYZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585706 | |
Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-12-3 | |
Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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